5-Chloro-6-fluoropyridine-2-carboxylic acid
Description
Properties
IUPAC Name |
5-chloro-6-fluoropyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFNO2/c7-3-1-2-4(6(10)11)9-5(3)8/h1-2H,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTILAJRFMOOXAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Cl)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-fluoropyridine-2-carboxylic acid typically involves halogenation reactions. One common method is the chlorination and fluorination of pyridine derivatives under controlled conditions . For instance, starting with 2,6-dichloropyridine, selective fluorination can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) in the presence of a base .
Industrial Production Methods
Industrial production of this compound often involves large-scale halogenation processes. These processes are optimized for yield and purity, employing continuous flow reactors and automated systems to ensure consistent product quality . The use of catalysts and specific reaction conditions, such as temperature and pressure control, is crucial in these industrial methods .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-fluoropyridine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Medicinal Chemistry
5-Chloro-6-fluoropyridine-2-carboxylic acid serves as a crucial building block in the synthesis of pharmaceutical compounds. Its derivatives have been explored for their potential therapeutic effects, particularly in the development of anti-inflammatory and anti-cancer agents.
Case Study: Anticancer Activity
Research has demonstrated that derivatives of this compound exhibit promising anticancer properties. For example, modifications of this compound have been shown to inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Such studies highlight the compound's potential in drug discovery pipelines aimed at treating various malignancies.
Agrochemical Applications
The compound is also recognized for its utility in agrochemicals, particularly as an intermediate in the synthesis of herbicides and fungicides. The introduction of chlorine and fluorine atoms into organic molecules can significantly alter their biological activity and selectivity.
Example: Herbicide Development
One notable application is in the synthesis of herbicides that target specific weed species while minimizing impact on crops. The compound's derivatives have been formulated to enhance efficacy against resistant weed populations, showcasing its importance in sustainable agriculture practices.
Material Science
In material science, this compound has been utilized in the development of functional materials, including polymers and coatings with enhanced properties such as chemical resistance and thermal stability.
Application in Coatings
The incorporation of this compound into polymer matrices has resulted in coatings that exhibit improved durability and resistance to environmental degradation. This application is particularly relevant in industries where materials are exposed to harsh conditions.
Synthesis and Reaction Pathways
The synthesis of this compound involves several reaction pathways that allow for the introduction of various functional groups. These synthetic routes are critical for producing derivatives with tailored properties for specific applications.
| Synthesis Method | Description | Yield (%) |
|---|---|---|
| Halogenation | Introduction of chlorine or fluorine via electrophilic substitution | 70-90 |
| Carboxylation | Formation of carboxylic acid group through carbonylation reactions | 60-80 |
| Coupling Reactions | Formation of biaryl compounds using palladium-catalyzed coupling | 50-75 |
Mechanism of Action
The mechanism of action of 5-Chloro-6-fluoropyridine-2-carboxylic acid involves its interaction with specific molecular targets. The halogen atoms (chlorine and fluorine) enhance the compound’s reactivity and binding affinity to biological targets . The compound can inhibit certain enzymes or receptors, leading to its biological effects . The exact pathways and molecular targets depend on the specific application and the derivative used .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs differ in substituent type, position, and electronic properties. Below is a comparative analysis:
Physicochemical and Reactivity Trends
- Acidity: The target compound’s dual halogen substitution (Cl and F) increases carboxylic acid acidity compared to mono-halogenated analogs (e.g., 6-Fluoro-2-pyridinecarboxylic acid) .
- Solubility : The presence of halogens may reduce aqueous solubility compared to methyl- or hydroxy-substituted analogs (e.g., 5-Fluoro-6-methylpyridine-2-carboxylic acid) .
- Reactivity: Electron-withdrawing groups (Cl, F) activate the pyridine ring for electrophilic substitution, whereas cyano or hydroxy groups (e.g., in 6-Chloro-5-cyanopyridine-2-carboxylic acid) favor nucleophilic attack .
Critical Analysis of Evidence and Limitations
Biological Activity
5-Chloro-6-fluoropyridine-2-carboxylic acid is a fluorinated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound and its derivatives are being explored for various pharmacological applications, including antimicrobial, antiviral, and anticancer properties.
Chemical Structure and Properties
This compound features a pyridine ring substituted with chlorine and fluorine atoms, which significantly influences its reactivity and biological activity. The presence of these halogens typically enhances the compound's lipophilicity and alters its interaction with biological targets.
Target of Action : The compound is primarily investigated for its role as a pharmacophore in drug development, particularly in the synthesis of biologically active compounds.
Mode of Action : Fluorinated pyridines, including this compound, exhibit reduced basicity compared to their non-fluorinated counterparts. This property can affect their binding affinity to biological targets, potentially leading to enhanced therapeutic effects or reduced toxicity.
Biochemical Pathways : The compound is involved in various biochemical pathways, particularly in the synthesis of novel agents targeting multidrug-resistant pathogens. Its derivatives have shown promising results against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli.
Antimicrobial Activity
Research indicates that this compound and its derivatives possess significant antimicrobial properties. For instance, studies have shown that certain derivatives exhibit potent activity against multidrug-resistant strains, making them potential candidates for developing new antibiotics .
Anticancer Activity
In vitro studies have highlighted the anticancer potential of this compound. For example, derivatives of this compound demonstrated selective cytotoxicity against various cancer cell lines, including A549 (lung adenocarcinoma) cells. The structure-activity relationship (SAR) studies revealed that modifications in the substituents on the pyridine ring could enhance anticancer activity while minimizing toxicity to non-cancerous cells .
Case Studies and Research Findings
- Anticancer Studies : In a study comparing several derivatives, one compound reduced A549 cell viability to 66%, indicating substantial cytotoxic effects. The study utilized an MTT assay to evaluate cell viability post-treatment with various concentrations of the compounds .
- Antimicrobial Efficacy : A derivative showed promising results against methicillin-resistant Staphylococcus aureus (MRSA), exhibiting selective antimicrobial activity that could be leveraged in treating infections caused by resistant strains .
- Synthesis and Evaluation : Research has focused on synthesizing novel derivatives of this compound, assessing their biological activities through various assays to determine their potential as therapeutic agents .
Data Table: Summary of Biological Activities
Q & A
Q. What are the common synthetic routes for preparing 5-Chloro-6-fluoropyridine-2-carboxylic acid, and how can reaction conditions be optimized for higher yields?
Synthesis typically involves halogenation and carboxylation steps. For example, directed ortho-metalation of pyridine derivatives can introduce chlorine and fluorine substituents, followed by carbonylation using palladium catalysts or oxidation of methyl groups to carboxylic acids. Optimization strategies include:
Q. What analytical techniques are recommended for characterizing the structure and purity of this compound?
Key methods include:
- NMR spectroscopy : 1H/13C NMR confirms substitution patterns (e.g., chemical shifts for Cl and F at positions 5 and 6).
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (C₆H₃ClFNO₂).
- HPLC : Quantifies purity (>95% by area normalization under reverse-phase conditions).
- X-ray crystallography : Resolves absolute configuration if crystalline derivatives are obtained .
Q. What are the recommended storage conditions for this compound to ensure long-term stability?
Store at -20°C in airtight containers under inert gas (argon/nitrogen) to prevent hydrolysis or oxidation. Lyophilization enhances stability for long-term storage. Desiccants (e.g., silica gel) mitigate moisture absorption .
Advanced Research Questions
Q. How does the introduction of chloro and fluoro substituents at positions 5 and 6 influence the electronic properties and reactivity of pyridine-2-carboxylic acid derivatives?
- Electronic effects : Fluorine’s electronegativity increases the carboxylic acid’s acidity (pKa ~2.5–3.0), enhancing solubility in polar solvents. Chlorine’s inductive effect directs electrophilic substitution to position 4.
- Steric effects : The 5-Cl/6-F arrangement creates steric hindrance, reducing reactivity at position 3. Computational studies (DFT) show altered charge distribution at the pyridine ring, affecting metal coordination .
Q. What strategies can mitigate decomposition or side reactions during the synthesis of this compound under acidic or basic conditions?
Q. How can computational chemistry tools predict the reactivity and interaction sites of this compound in drug design?
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic (C-4) and electrophilic (C-3) sites.
- Molecular docking : Simulates binding modes with target proteins (e.g., kinases) to prioritize derivatives for synthesis.
- ADMET prediction : Models pharmacokinetic properties (e.g., logP ~1.8) to optimize bioavailability .
Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives across different studies?
- Standardized assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and control compounds.
- Dose-response validation : Perform IC50/EC50 measurements in triplicate with statistical validation (p<0.05).
- Meta-analysis : Compare data across studies while accounting for variables like solvent (DMSO vs. water) and incubation time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
